molecular formula C9H9ClN2 B3369072 1-(2-Chloroethyl)-1H-benzimidazole CAS No. 22492-19-9

1-(2-Chloroethyl)-1H-benzimidazole

Cat. No.: B3369072
CAS No.: 22492-19-9
M. Wt: 180.63 g/mol
InChI Key: QSBYLGDMROVERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-chloroethyl group. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloroethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical research and industrial processes.

    Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and antiparasitic properties. This compound is studied for its potential biological activities and as a lead compound for drug development.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1H-benzimidazole involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins. This can result in the inhibition of DNA replication and transcription, leading to cell death. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

1-(2-Chloroethyl)-1H-benzimidazole can be compared with other similar compounds, such as:

    Mechlorethamine: An alkylating agent used in cancer chemotherapy.

    Carmustine: Another alkylating agent used in chemotherapy.

    Mustard Gas: A chemical warfare agent with a similar chloroethyl group.

Properties

IUPAC Name

1-(2-chloroethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBYLGDMROVERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297492
Record name 1-(2-Chloroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22492-19-9
Record name 1-(2-Chloroethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22492-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of benzimidazole (4.72g, 40 mmol), bromochloroethane (3.4 ml, 41 mmol), potassium carbonate (5.52 g, 40 mmol) and dimethylformamide (60 ml) was stirred at room temperature for 20 hours. To the reaction mixture were added ethyl acetate and water, which was extracted with ethyl acetate. The organic layer was washed with water and then with a saturated aqueous sodium chloride solution, followed by drying (anhydrous sodium sulfate). The solvent was distilled off, and the residue was subjected to a silica gel chromatography (3.0×40 cm: ethyl acetate-hexane=2:1) to give 1-(2-chloroethyl)benzimidazole (5.56 g, 38%) as a colorless oily substance.
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a slurry of 30 g (0.185 mole) of 1-(2-hydroxyethyl)benzimidazole in 200 ml of methylene chloride was added dropwise 13.5 ml (0.185 mole) of thionyl chloride in 50 ml of the same solvent. The reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was added to an equal volume of water and made basic (pH 8-9) by the addition of sodium bicarbonate. The organic phase was separated, dried over magnesium sulfate and evaporated to give 27.3 g of product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
same solvent
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-1H-benzimidazole
Reactant of Route 6
1-(2-Chloroethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.